molecular formula C8H9Cl B1585538 1-Chloro-4-ethylbenzene CAS No. 622-98-0

1-Chloro-4-ethylbenzene

Cat. No.: B1585538
CAS No.: 622-98-0
M. Wt: 140.61 g/mol
InChI Key: GPOFSFLJOIAMSA-UHFFFAOYSA-N
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Description

1-Chloro-4-ethylbenzene is an organic compound with the chemical formula C8H9Cl. It is a colorless liquid with a characteristic fragrance. The structure consists of a benzene ring substituted with a chlorine atom and an ethyl group at the para position. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Biochemical Analysis

Biochemical Properties

1-Chloro-4-ethylbenzene plays a role in various biochemical reactions, particularly in organic synthesis. It interacts with enzymes and proteins involved in the metabolism of aromatic compounds. For instance, cytochrome P450 enzymes, which are responsible for the oxidation of organic substances, can metabolize this compound. The interaction between this compound and these enzymes involves the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of a reactive intermediate. This intermediate can then interact with other cellular components, causing enzyme inhibition or activation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to liver and kidney damage in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation and conjugation. Cytochrome P450 enzymes play a key role in the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may also play a role in the distribution of this compound within the body .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, in the endoplasmic reticulum, this compound can interact with cytochrome P450 enzymes, while in the mitochondria, it can induce oxidative stress and affect mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylbenzene is typically synthesized through the chlorination of ethylbenzene. The process involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors where ethylbenzene and chlorine gas are introduced, and the reaction is catalyzed by ferric chloride. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-ethylbenzene is unique due to the presence of both a chlorine atom and an ethyl group on the benzene ring. This combination of substituents influences its reactivity and applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-chloro-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFSFLJOIAMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211248
Record name 1-Chloro-4-ethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-98-0
Record name 1-Chloro-4-ethylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-ethylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-ethylbenzene
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Record name 1-Chloro-4-ethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1-chloro-4-ethylbenzene undergo photochemical reactions? If so, what are the implications?

A: Yes, research demonstrates that this compound undergoes photochemical oxidative decomposition under UV irradiation (λ = 253.7 nm) in the presence of a dioxo-molybdenum(VI) complex anchored on a TiO2 surface. [, ] This reaction highlights the compound's susceptibility to degradation in the presence of light and specific catalysts. Understanding such reactions is crucial for predicting the compound's behavior in various environments and developing strategies for controlled degradation.

Q2: How does the presence of Hexamethylphosphoramide (HMPA) influence the reduction of this compound by Samarium Iodide (SmI2)?

A: Interestingly, the combination of visible light and HMPA exhibits an inhibitive effect on the reduction of this compound by SmI2. [] This inhibition is attributed to HMPA's interaction with Sm(3+), a key player in the post-electron transfer steps of the reduction mechanism. When coordinated to HMPA, Sm(3+) is less effective at assisting in critical processes like protonation of the radical anion or expulsion of the leaving group. This inhibitory effect is particularly pronounced for less electrophilic substrates like this compound, whose radical anions have short lifetimes.

Q3: Can this compound form covalent bonds with silicon surfaces?

A: Yes, contrary to expectations, research shows that this compound can form covalent bonds with hydrogen-terminated Si(100) surfaces upon exposure to low-intensity white light. [] This reaction is unexpected because the saturated ethyl chain in this compound was thought to hinder the interaction of the key carbon atom (C1) with the silicon surface. This finding challenges previous assumptions and highlights the potential of this compound as a building block for silicon-based hybrid materials.

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